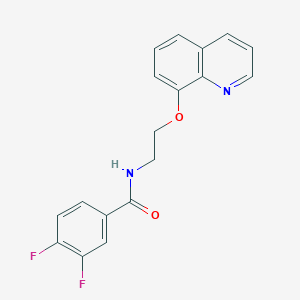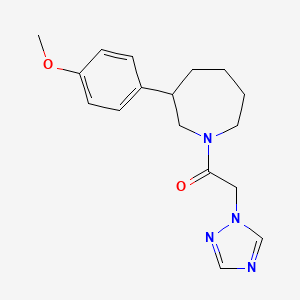
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:
Preparation of 8-hydroxyquinoline: This can be synthesized from quinoline through various methods, including the Skraup synthesis.
Formation of quinolin-8-yloxyethyl intermediate: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolin-8-yloxyethyl intermediate.
Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antibacterial, antineoplastic, and antiviral agent due to the biological activity of fluorinated quinolines.
Agriculture: Fluorinated quinolines are used as components in pesticides and herbicides.
Material science: The compound can be used in the development of liquid crystals and dyes for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can inhibit various enzymes, disrupting essential biological processes in pathogens or cancer cells. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: These are well-known antibacterial agents with a similar quinoline structure but different substituents.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine atoms and the quinolin-8-yloxyethyl group enhances its potential as a versatile compound for various applications .
Propiedades
IUPAC Name |
3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZOKKRUFWBSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2643422.png)



![N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643430.png)

![(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2643436.png)
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2643437.png)
![5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide](/img/structure/B2643440.png)
![N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2643441.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)
![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)
